molecular formula C22H28N4O4S B2666339 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 898344-96-2

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2666339
CAS No.: 898344-96-2
M. Wt: 444.55
InChI Key: MRVDSZGZVJSVBX-UHFFFAOYSA-N
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Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with substituted aromatic and piperidine moieties. The hydroxyl group at position 6 and the ethyl substituent at position 2 of the thiazolo-triazole ring may influence hydrogen-bonding interactions and lipophilicity, respectively .

Crystallographic studies using programs like SHELXL (a widely used tool for small-molecule refinement) and ORTEP-III (for graphical representation of molecular geometry) have likely been employed to resolve its three-dimensional structure, given the compound’s stereochemical complexity .

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-4-17-23-22-26(24-17)20(27)19(31-22)18(14-6-8-16(29-3)9-7-14)25-12-10-15(11-13-25)21(28)30-5-2/h6-9,15,18,27H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVDSZGZVJSVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, focusing on its effects on various cellular pathways and its potential therapeutic applications.

  • Molecular Formula : C21H25N5O5S
  • Molecular Weight : 459.52 g/mol
  • Purity : Typically around 95% .

Recent studies have indicated that this compound influences critical cellular pathways:

  • Endoplasmic Reticulum (ER) Stress Pathway : The compound has been shown to affect the ER stress pathway, which is crucial for protein folding and quality control within cells. Dysregulation of this pathway is associated with various diseases, including cancer and neurodegenerative disorders .
  • NF-kB Inflammatory Pathway : It also modulates the NF-kB pathway, which plays a pivotal role in inflammatory responses and has been implicated in cancer progression. By impacting this pathway, the compound may exert anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Antitumor Activity

A notable study involved testing the compound's antitumor properties against a range of cancer cell lines. The findings indicated:

  • In Vitro Studies : The compound was tested against 60 different tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The results demonstrated significant cytotoxic effects across multiple lines .
  • Mechanism Insights : The antitumor activity appears to be linked to its ability to induce apoptosis in cancer cells through the modulation of ER stress and inflammatory pathways .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Clinical Trials : Compounds with structural similarities to this compound have progressed into clinical trials due to their promising antitumor activity. For instance, analogs have shown robust effects in xenograft models at dosages around 160 mg/kg .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Cell Lines Tested Activity Observed Mechanism Involved
Antitumor Activity60 tumor cell linesSignificant cytotoxicityER stress modulation
Inflammation ResponseVarious inflammatory modelsReduced inflammatory markersNF-kB pathway inhibition
Clinical EfficacyXenograft modelsRobust antitumor effectsApoptosis induction

Scientific Research Applications

Research indicates that Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate exhibits several biological activities:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage by modulating pathways associated with oxidative stress and inflammation. It interacts with proteins such as activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), influencing cellular stress responses and inflammatory processes.
  • Anti-inflammatory Properties : Studies suggest that the compound can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of key signaling pathways that regulate immune responses.
  • Potential Anticancer Activity : Preliminary findings indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling cascades.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Reactions with Arylidinemalononitrile Derivatives : These reactions allow for the introduction of various functional groups that enhance the compound's biological activity.
  • Optimization of Reaction Conditions : Factors such as temperature and solvent choice are critical for maximizing yield and purity during synthesis.

Research Applications

This compound has several research applications:

Application Area Details
Medicinal ChemistryPotential drug development due to its neuroprotective and anti-inflammatory properties.
PharmacologyInvestigation into its effects on cellular signaling pathways related to stress and inflammation.
Cancer ResearchStudies on its ability to induce apoptosis in various cancer cell lines.

Comparison with Similar Compounds

Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate

  • Key Differences: Aromatic Substituent: Replaces 4-methoxyphenyl with 3-fluorophenyl. Heterocyclic Base: Uses a piperazine ring (two nitrogen atoms) instead of piperidine (one nitrogen). Piperazine’s increased basicity and hydrogen-bonding capacity may affect solubility and pharmacokinetics .
  • Biological Implications : Fluorinated analogs often exhibit improved metabolic stability and blood-brain barrier penetration compared to methoxy derivatives.

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

  • Key Differences :
    • Core Structure : Replaces thiazolo-triazol with a thiazole-pyrrolone hybrid.
    • Substituents : Incorporates a pyridin-3-yl group and a butoxybenzoyl moiety, which may enhance π-π stacking interactions and lipophilicity, respectively .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP<sup>a</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target Compound ~487.56 2.8 2 (OH, NH) 8 4-methoxyphenyl, piperidine
3-Fluorophenyl Analog ~491.53 3.1 2 (OH, NH) 8 3-fluorophenyl, piperazine
Thiazole-Pyrrolone Hybrid ~548.62 3.5 3 (OH, NH, C=O) 10 pyridin-3-yl, butoxybenzoyl

<sup>a</sup>logP values estimated using fragment-based methods.

Crystallographic and Conformational Insights

  • Target Compound : The piperidine ring’s puckering (quantified via Cremer-Pople parameters ) likely adopts a chair conformation, minimizing steric hindrance between the 4-methoxyphenyl group and the thiazolo-triazol core. Hydrogen-bonding networks involving the hydroxyl group and ester carbonyl may stabilize the crystal lattice .
  • 3-Fluorophenyl Analog : The piperazine ring’s chair-to-boat flexibility could facilitate binding to larger enzyme active sites. Fluorine’s van der Waals radius (1.47 Å) vs. methoxy’s bulkier substituent may reduce steric clashes in hydrophobic pockets .

Q & A

Basic: What multi-step synthetic strategies are commonly employed to construct the thiazolo-triazole-piperidine scaffold in this compound?

Answer:
The synthesis involves sequential heterocycle formation and functional group manipulation. Key steps include:

  • Biginelli-like reactions for initial thiazole or triazole ring formation, using aromatic aldehydes (e.g., 4-methoxybenzaldehyde), ethyl acetoacetate, and thioureas under acidic conditions .
  • Cyclization with hydrazine hydrate or 3-amino-5-methylisoxazole to form fused triazole-thiazole systems, as described in the synthesis of analogous triazolo-thiadiazoles .
  • Esterification of the piperidine carboxylate group under standard conditions (e.g., ethanol/HCl).
    Purification often employs recrystallization from ethanol/dioxane mixtures .

Basic: How is the structural integrity of intermediates and the final compound confirmed during synthesis?

Answer:

  • 1H NMR spectroscopy identifies proton environments (e.g., aromatic protons from the 4-methoxyphenyl group or piperidine CH2 signals) .
  • Elemental analysis verifies C, H, N, S composition (e.g., ±0.4% deviation for purity) .
  • IR spectroscopy detects functional groups like hydroxyl (3200–3500 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) .
  • HPLC assesses purity (>95% for biological testing) .

Advanced: How can reaction conditions be optimized to improve cyclization efficiency in thiazolo-triazole formation?

Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in triazole ring closure .
  • Catalyst screening : Phosphorus oxychloride (POCl₃) facilitates thiadiazole formation from thiol intermediates .
  • Temperature control : Reflux in ethanol (78°C) balances reaction rate and byproduct minimization .
  • Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate solvent/catalyst interactions .

Advanced: What methodologies are suitable for determining the pKa of hydroxyl or amine groups in this compound?

Answer:

  • Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) as titrant. Half-neutralization potentials (HNP) correlate with pKa values .
  • UV-Vis spectroscopy in buffered solutions to track pH-dependent absorbance changes of ionizable groups.
  • Computational prediction via software like MarvinSuite or ACD/Labs, validated against experimental data .

Advanced: How can molecular docking guide the prediction of biological activity for this compound?

Answer:

  • Target selection : Prioritize enzymes with structural homology to known targets (e.g., fungal 14α-demethylase lanosterol, PDB: 3LD6) .
  • Docking workflow :
    • Prepare ligand (compound) and protein (target) structures using AutoDock Tools.
    • Define binding pockets based on co-crystallized inhibitors.
    • Score poses using force fields (e.g., AMBER) to estimate binding affinity.
  • Validation : Compare docking results with experimental IC50 values from antifungal assays .

Advanced: What precautions are necessary to stabilize sensitive functional groups (e.g., hydroxyl, ester) during synthesis?

Answer:

  • Hydroxyl group protection : Use tert-butyldimethylsilyl (TBS) ethers or acetyl groups to prevent oxidation .
  • Ester stability : Avoid prolonged exposure to strong bases; conduct reactions under inert atmosphere (N2/Ar) to limit hydrolysis .
  • Low-temperature work : Perform reactions at 0–5°C for intermediates prone to thermal degradation .

Basic: What chromatographic techniques are recommended for purity analysis?

Answer:

  • Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water gradient with 0.1% trifluoroacetic acid (TFA) .
  • TLC monitoring using silica gel plates and ethyl acetate/hexane (3:7) for rapid intermediate checks .

Advanced: How can contradictory spectral data (e.g., NMR splitting vs. expected symmetry) be resolved?

Answer:

  • Variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in piperidine) .
  • 2D techniques (HSQC, HMBC) to assign ambiguous proton/carbon signals.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

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